molecular formula C8H8N2O2 B8810687 (2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid

(2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid

Cat. No.: B8810687
M. Wt: 164.16 g/mol
InChI Key: RKTFOZFRTWRSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid typically involves the reaction of 2-amino-5-bromopyridine with acrylic acid under specific conditions. The reaction proceeds through a series of steps, including bromination, amination, and coupling reactions. The reaction conditions often involve the use of catalysts and solvents to facilitate the process and achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial production methods may also include purification steps such as crystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

(2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials[][3].

Mechanism of Action

The mechanism of action of (2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play crucial roles in binding to target molecules, influencing their activity. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both an amino group and a propenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-(6-aminopyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C8H8N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H2,9,10)(H,11,12)

InChI Key

RKTFOZFRTWRSLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C=CC(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1ccc(C=CC(=O)OCc2ccccc2)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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